REACTION_CXSMILES
|
C(ON=O)(C)(C)C.[O:8]1[CH2:12][CH2:11][C:10]([C:13]2[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][C:14]=2N)=[N:9]1.[CH3:21][S:22]SC>[Cu]>[CH3:20][C:19]1[CH:18]=[CH:17][CH:16]=[C:14]([S:22][CH3:21])[C:13]=1[C:10]1[CH2:11][CH2:12][O:8][N:9]=1
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)ON=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CSSC
|
Name
|
copper
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O1N=C(CC1)C1=C(N)C=CC=C1C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CSSC
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
The mixture is subsequently stirred at 60° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
For work-up, the solid is filtered off with suction
|
Type
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ADDITION
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Details
|
the filtrate is diluted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with dilute hydrochloric acid
|
Type
|
WASH
|
Details
|
The organic phase is washed with saturated aqueous NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
the drying agent is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
Excess dimethyl disulfide is removed under oil pump vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC=C1)SC)C1=NOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |